3-Methoxycarbonylphenylboronic acid pinacol ester
Overview
Description
3-Methoxycarbonylphenylboronic acid pinacol ester, also known as methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a boronic ester compound with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol . This compound is part of the boronic acid derivatives family, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to undergo reversible covalent interactions with proteins and other biological molecules, which can lead to changes in the activity of these targets .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their hydrophilicity, molecular size, and the presence of functional groups that can interact with biological molecules .
Result of Action
It is known that boronic acids and their esters can modulate the activity of their targets, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Methoxycarbonylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound acts can have a significant impact on its activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxycarbonylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 3-bromomethyl benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under inert conditions, such as an argon atmosphere, and requires heating to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biphenyl derivatives and other coupled products.
Scientific Research Applications
3-Methoxycarbonylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 3-Methoxyphenylboronic acid pinacol ester
- Cyclopropylboronic acid
Uniqueness
3-Methoxycarbonylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonyl group enhances its solubility and stability, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(16)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJGSVBGUBATNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370421 | |
Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-35-2 | |
Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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